2-phenoxycyclopentan-1-one
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Overview
Description
2-Phenoxycyclopentan-1-one is an organic compound with the molecular formula C11H12O2 It is a cyclopentanone derivative where a phenoxy group is attached to the second carbon of the cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenoxycyclopentan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with phenol in the presence of a suitable catalyst. The reaction typically proceeds via the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include elevated temperatures and the use of acid or base catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-throughput screening methods can optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxycyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Phenoxycyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 2-phenoxycyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity and specificity. The cyclopentanone ring may also play a role in stabilizing the compound’s conformation, enhancing its activity.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopenten-1-one: A structurally similar compound with a cyclopentenone ring instead of a cyclopentanone ring.
2-Phenylcyclopentan-1-one: Similar to 2-phenoxycyclopentan-1-one but with a phenyl group instead of a phenoxy group.
Uniqueness
This compound is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in organic synthesis and pharmaceutical development.
Properties
CAS No. |
78726-16-6 |
---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.2 |
Purity |
95 |
Origin of Product |
United States |
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